1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8F2N2O2 and its molecular weight is 190.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Persistence and Bioaccumulation Concerns
Research on compounds structurally similar to 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, specifically perfluorinated acids (PFAs), has shown their environmental persistence and detection in various wildlife globally. A critical review has compared these PFAs with regulatory criteria and persistent lipophilic compounds, revealing that bioconcentration and bioaccumulation are directly related to the fluorinated carbon chain's length. However, shorter-chain PFAs (≤7 carbons) are not considered bioaccumulative according to regulatory criteria due to their low biomagnification potential in food webs. This suggests that while many PFAs are environmentally persistent, not all pose significant bioaccumulation risks, necessitating further research on long-chain PFAs (Conder et al., 2008).
Synthetic and Biological Applications
Pyrazole carboxylic acid derivatives, including this compound, are significant for their wide-ranging biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. The synthesis of these derivatives and their biological applications have been extensively reviewed, highlighting their importance in medicinal chemistry and potential as therapeutic agents (Cetin, 2020).
Environmental Alternatives and Microbial Degradation
The transition to alternatives for long-chain PFAs and their precursors has been ongoing since 2000, with over 20 fluorinated substances identified for various applications. However, the safety of these alternatives remains unclear due to limited available data, highlighting the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013). Additionally, microbial degradation of polyfluoroalkyl chemicals in the environment has been reviewed, emphasizing the transformation of precursors to PFCAs and PFSAs, such as PFOA and PFOS, and the need for further investigation into biodegradability, environmental monitoring, and ecotoxicological assessment (Liu & Avendaño, 2013).
Safety and Hazards
Future Directions
The future directions for this compound could involve further studies to explore its potential uses, particularly in medicinal chemistry given the biological activity exhibited by many pyrazole derivatives. This could include studies to determine its mechanism of action, pharmacokinetics, and safety profile .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-10-11(4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENNAXJPNFPOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342991-73-4 |
Source
|
Record name | 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.